molecular formula C24H29N7O2 B11184495 2-(4-benzylpiperazin-1-yl)-4'-methyl-2'-pyrrolidin-1-yl-4,5'-bipyrimidin-6(1H)-one

2-(4-benzylpiperazin-1-yl)-4'-methyl-2'-pyrrolidin-1-yl-4,5'-bipyrimidin-6(1H)-one

Cat. No.: B11184495
M. Wt: 447.5 g/mol
InChI Key: APVFNELYXKTJNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE is a complex organic compound that features a piperazine ring, a pyrrolidine ring, and a bipyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE typically involves multiple steps. One common approach is to start with the preparation of the piperazine and pyrrolidine intermediates, followed by their coupling with the bipyrimidine core. The reaction conditions often include the use of solvents such as toluene or ethyl acetate, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving automated systems for precise control of temperature, pressure, and reagent addition .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE involves its interaction with specific molecular targets, such as G-protein-coupled receptors (GPCRs). The compound can act as an agonist or antagonist, modulating the activity of these receptors and influencing various cellular pathways. This modulation can lead to changes in neurotransmitter release, receptor sensitivity, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]-4’-METHYL-2’-(PYRROLIDIN-1-YL)-1,6-DIHYDRO-[4,5’-BIPYRIMIDIN]-6-ONE stands out due to its unique combination of functional groups and its potential for diverse pharmacological activities. The presence of both piperazine and pyrrolidine rings, along with the bipyrimidine core, provides a versatile scaffold for further chemical modifications and applications .

Properties

Molecular Formula

C24H29N7O2

Molecular Weight

447.5 g/mol

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)-1H-pyrimidin-6-one

InChI

InChI=1S/C24H29N7O2/c1-17-20(16-25-23(26-17)30-9-3-4-10-30)21-15-22(32)28-24(27-21)31-13-11-29(12-14-31)18-5-7-19(33-2)8-6-18/h5-8,15-16H,3-4,9-14H2,1-2H3,(H,27,28,32)

InChI Key

APVFNELYXKTJNT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NC=C1C2=CC(=O)NC(=N2)N3CCN(CC3)C4=CC=C(C=C4)OC)N5CCCC5

Origin of Product

United States

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